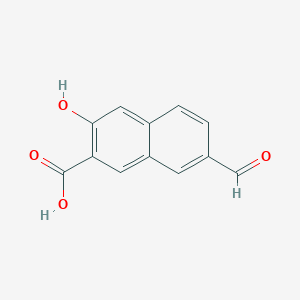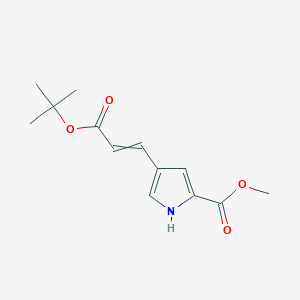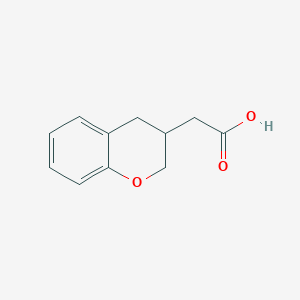
2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid is a derivative of chromane, a benzopyran compound Chromane derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid typically involves the reaction of chroman derivatives with carboxymethylating agents. One common method is the Michael addition reaction, where aliphatic aldehydes react with (E)-2-(2-nitrovinyl)phenols in the presence of organocatalysts. This reaction is followed by oxidation and dehydroxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the chromane ring.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various functionalized chromane derivatives, which can exhibit unique biological activities .
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the development of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit protein kinases or interact with cellular signaling pathways to exert its pharmacological activities .
Comparison with Similar Compounds
Chromone-3-carboxylic acid: Another chromane derivative with similar biological activities.
Chroman-2-one: Known for its pharmacological properties.
Flavonoids: A class of compounds with a chromane core structure, exhibiting diverse biological activities.
Uniqueness: 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-5-9-3-1-2-4-10(9)14-7-8/h1-4,8H,5-7H2,(H,12,13) |
InChI Key |
KGDUETQEJCATNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
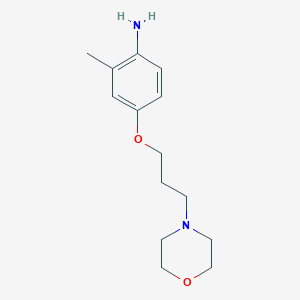
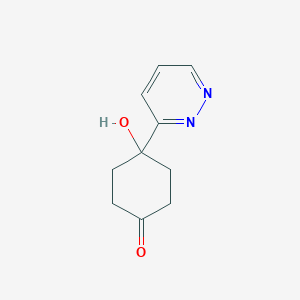
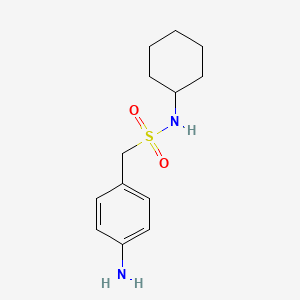
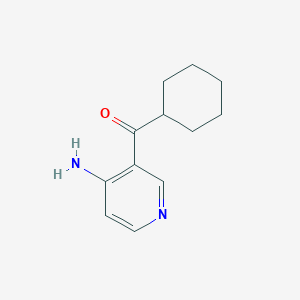
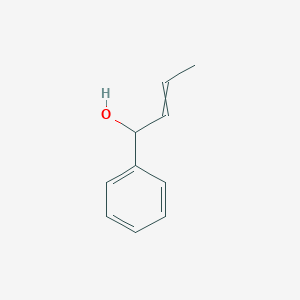
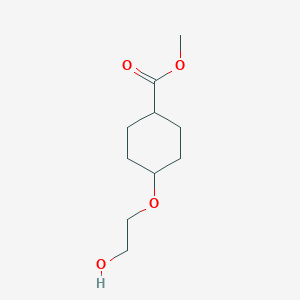
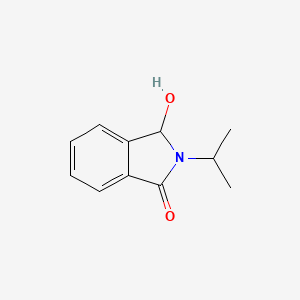
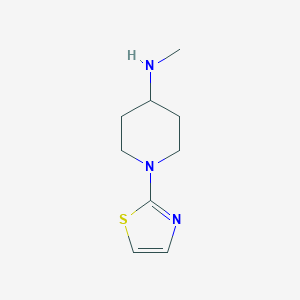
![3-(p-Bromophenyl)-6-phenyl furo[3,4-c]pyrrole-1,4-dione](/img/structure/B8453127.png)
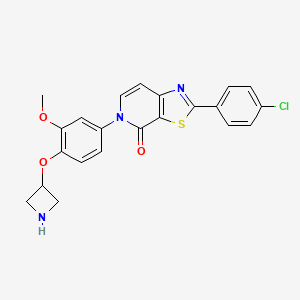
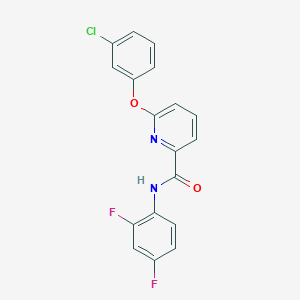
![1-{2-[(Triphenylmethyl)sulfanyl]ethyl}pyridin-1-ium methanesulfonate](/img/structure/B8453164.png)
